(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H21N3O5S2 and its molecular weight is 447.52. The purity is usually 95%.
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Scientific Research Applications
Aldose Reductase Inhibition
A study by Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives and evaluated them as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). These compounds, including those structurally similar to the query compound, exhibited high inhibitory potency, suggesting potential applications in the treatment of diabetic complications through inhibition of the aldose reductase pathway (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Antithrombotic Treatment
Hayashi et al. (1998) described the synthesis and biological evaluation of a potent and orally active fibrinogen receptor antagonist, showcasing a compound with a trisubstituted beta-amino acid and a substituted benzamidine structure, similar in complexity to the query compound. This antagonist exhibited excellent antithrombotic properties in vitro and in vivo, indicating the therapeutic potential of such compounds in acute phase antithrombotic treatment (Hayashi et al., 1998).
Antimicrobial Activities
Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, demonstrating good antimicrobial activity against several human epidemic causing bacterial strains. This research suggests that compounds incorporating benzothiazole-imino structures could be valuable in developing new antimicrobial agents (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).
Properties
IUPAC Name |
methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-13-5-10-16-17(11-13)29-20(23(16)12-18(24)28-4)21-19(25)14-6-8-15(9-7-14)30(26,27)22(2)3/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMSPPQTNOKUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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